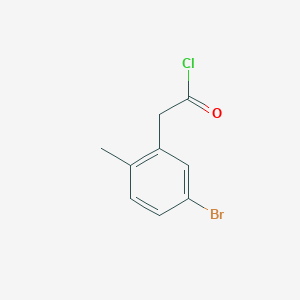
(5-Bromo-2-methylphenyl)acetyl chloride
Vue d'ensemble
Description
“(5-Bromo-2-methylphenyl)acetyl chloride” is a chemical compound with the molecular formula C9H8BrClO . It is used in various chemical reactions and has a molecular weight of 247.52 .
Synthesis Analysis
The synthesis of “(5-Bromo-2-methylphenyl)acetyl chloride” involves the reaction of (5-bromo-2-methylphenyl)acetic acid with thionyl chloride . The reaction mixture is stirred at 80°C for 2 hours and then concentrated. The residue is dissolved in dichloromethane .Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-methylphenyl)acetyl chloride” consists of a benzene ring substituted with a bromine atom, a methyl group, and an acetyl chloride group .Chemical Reactions Analysis
“(5-Bromo-2-methylphenyl)acetyl chloride” can participate in various chemical reactions. For instance, it can react with ethyl 1-hydroxycyclopentanecarboxylate at an oil bath temperature of 120°C for 6 hours to yield an oil .Physical And Chemical Properties Analysis
“(5-Bromo-2-methylphenyl)acetyl chloride” is a compound with a molecular weight of 247.52 . More detailed physical and chemical properties such as boiling point, density, etc., are not available in the search results.Applications De Recherche Scientifique
Synthesis and Reactivity
(5-Bromo-2-methylphenyl)acetyl chloride serves as a versatile intermediate in organic synthesis. Its reactivity has been explored in various contexts, including the synthesis of thiophenones and their antimicrobial properties, where derivatives show significant biofilm formation reduction by marine bacteria (Benneche et al., 2011)[https://consensus.app/papers/facile-synthesis-5alkylidenethiophen25hones-class-benneche/ff565990b2d5549a924b04722a98a607/?utm_source=chatgpt]. Additionally, it's used in hydrodehalogenation and radical cyclization reactions to achieve high yields of reduced products, indicating its potential in streamlined synthetic pathways (Vaillard et al., 2004)[https://consensus.app/papers/fast-hydrodehalogenation-cyclization-reactions-vaillard/32d9114a9da455faa41a46717e32b292/?utm_source=chatgpt].
Applications in Medicinal Chemistry
The compound is utilized in the synthesis of Dasatinib, an antitumor agent, showcasing its importance in the development of cancer therapies (Jia-liang et al., 2009)[https://consensus.app/papers/synthesis-dasatinib-jialiang/3b1f63b28188570faada331f7136b5c2/?utm_source=chatgpt]. Its modification and application in fungicide development also exhibit antimicrobial activities, underlining its potential in agricultural and pharmaceutical industries (Yu-hong & Joint, 2002)[https://consensus.app/papers/application-synthesis-yuhong/7b7ee322c82f5a268acbe8fb01555e2c/?utm_source=chatgpt].
Catalysis and Material Science
In material science, its derivatives play a role in synthesizing metal complexes and catalysts for carbon-carbon bond formation, contributing to advancements in catalysis and materials chemistry (Fossey & Richards, 2004)[https://consensus.app/papers/synthesis-26bis2oxazolinylphenylplatinumii-pincer-fossey/7763831e27e15784b6b09d7262859a27/?utm_source=chatgpt]. The exploration of its applications extends to the synthesis of copper(II) and oxido-vanadium(IV) complexes, indicating its utility in developing coordination compounds with potential optical, electrical, and magnetic properties (Takjoo et al., 2013)[https://consensus.app/papers/synthesis-thermal-analyses-copperii-oxidovanadiumiv-takjoo/d36329855bb957949c893fec8e98df5c/?utm_source=chatgpt].
Mechanistic and Methodological Studies
Mechanistic studies using derivatives related to (5-Bromo-2-methylphenyl)acetyl chloride in Ni-catalyzed polymerizations shed light on reaction pathways and kinetics, enhancing our understanding of polymer science (Lanni & McNeil, 2009)[https://consensus.app/papers/studies-nidppecl2catalyzed-chaingrowth-lanni/c153043c72eb5cb39da0877bb12470ad/?utm_source=chatgpt]. Methodological advancements in synthesis and characterization techniques are also significant, providing new approaches to creating and analyzing complex molecules (Zhou et al., 2000)[https://consensus.app/papers/seleniumcontaining-heterocycles-isoselenocyanates-zhou/b23d5fae0ead56ec976039df114c43f6/?utm_source=chatgpt].
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-bromo-2-methylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCKOROWEXQHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methylphenyl)acetyl chloride | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

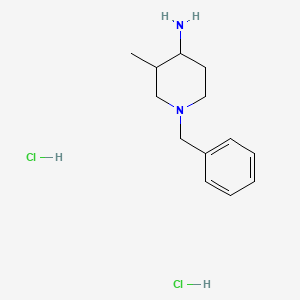
![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)
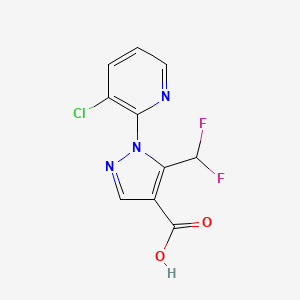
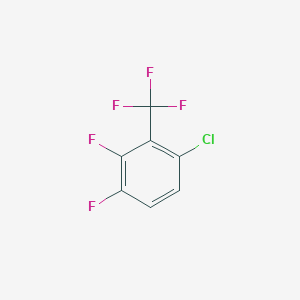
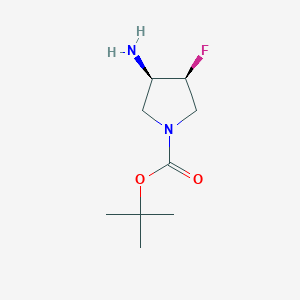


![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
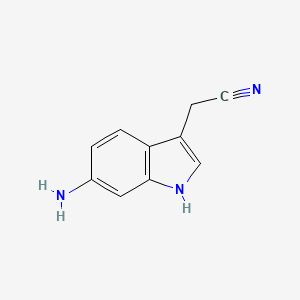
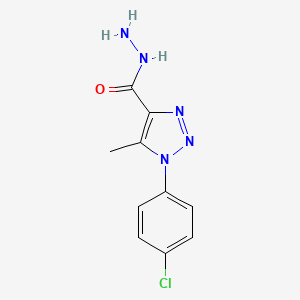
![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)
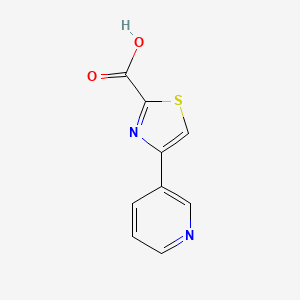
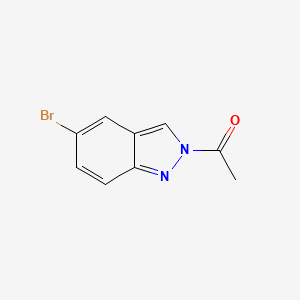
![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)